molecular formula C6H9ClF2O4S B2993959 Methyl 4,4-difluoro-5-sulfopentanoate CAS No. 2167994-08-1

Methyl 4,4-difluoro-5-sulfopentanoate

Cat. No.: B2993959
CAS No.: 2167994-08-1
M. Wt: 250.64
InChI Key: ROGNWWSHRHQSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4-difluoro-5-sulfopentanoate is an organic compound with the molecular formula C6H9ClF2O4S and a molecular weight of 250.65 g/mol . This compound is characterized by the presence of difluoro and sulfo functional groups, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4-difluoropentanoic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of methyl 4,4-difluoro-5-sulfopentanoate may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-5-sulfopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4,4-difluoro-5-sulfopentanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-5-sulfopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and sulfo groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-difluoro-5-chloropentanoate
  • Methyl 4,4-difluoro-5-bromopentanoate
  • Methyl 4,4-difluoro-5-iodopentanoate

Uniqueness

Methyl 4,4-difluoro-5-sulfopentanoate is unique due to the presence of the sulfo group, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it particularly valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4,4-difluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O4S/c1-13-5(10)2-3-6(8,9)4-14(7,11)12/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGNWWSHRHQSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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